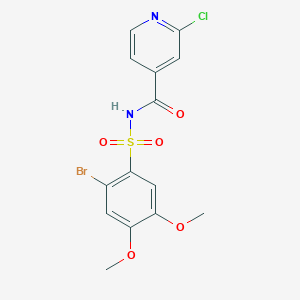
N-(2-bromo-4,5-dimethoxybenzenesulfonyl)-2-chloropyridine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-bromo-4,5-dimethoxybenzenesulfonyl)-2-chloropyridine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a brominated dimethoxybenzene sulfonyl group and a chloropyridine carboxamide moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound, making it valuable for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4,5-dimethoxybenzenesulfonyl)-2-chloropyridine-4-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the bromination of 4,5-dimethoxybenzene to obtain 2-bromo-4,5-dimethoxybenzene. This intermediate is then subjected to sulfonylation using chlorosulfonic acid to yield 2-bromo-4,5-dimethoxybenzenesulfonyl chloride .
The next step involves the reaction of 2-bromo-4,5-dimethoxybenzenesulfonyl chloride with 2-chloropyridine-4-carboxamide under appropriate conditions to form the final product. This reaction is typically carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
N-(2-bromo-4,5-dimethoxybenzenesulfonyl)-2-chloropyridine-4-carboxamide can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The presence of halogen atoms (bromine and chlorine) makes the compound susceptible to nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy and sulfonyl groups. Reagents such as potassium permanganate and sodium borohydride are commonly used for these transformations.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki and Heck reactions, to form more complex structures. Palladium catalysts are typically employed in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce sulfonic acid derivatives.
科学研究应用
N-(2-bromo-4,5-dimethoxybenzenesulfonyl)-2-chloropyridine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, the compound can be used as a probe to study enzyme activity and protein interactions. Its ability to undergo specific chemical reactions makes it useful for labeling and tracking biomolecules.
Medicine: The compound has potential applications in drug discovery and development. Its structural features make it a candidate for the design of inhibitors and modulators of biological targets.
Industry: In industrial applications, the compound can be used in the synthesis of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various manufacturing processes.
作用机制
The mechanism of action of N-(2-bromo-4,5-dimethoxybenzenesulfonyl)-2-chloropyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The brominated and sulfonyl groups play a crucial role in these interactions, facilitating binding through hydrogen bonding and hydrophobic interactions. Additionally, the chloropyridine moiety can participate in π-π stacking interactions with aromatic residues in proteins.
相似化合物的比较
N-(2-bromo-4,5-dimethoxybenzenesulfonyl)-2-chloropyridine-4-carboxamide can be compared with other similar compounds to highlight its uniqueness:
2-bromo-4,5-dimethoxybenzenesulfonyl chloride: This compound shares the brominated dimethoxybenzene sulfonyl group but lacks the chloropyridine carboxamide moiety.
2-chloropyridine-4-carboxamide: This compound contains the chloropyridine carboxamide moiety but lacks the brominated dimethoxybenzene sulfonyl group. It is used in medicinal chemistry for the design of bioactive molecules.
N-(2-bromo-4,5-dimethoxybenzenesulfonyl)-2-aminopyridine: This compound is similar in structure but contains an amino group instead of a carboxamide group. It is used in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.
The unique combination of functional groups in this compound imparts distinct chemical properties and reactivity, making it valuable for a wide range of applications.
属性
IUPAC Name |
N-(2-bromo-4,5-dimethoxyphenyl)sulfonyl-2-chloropyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrClN2O5S/c1-22-10-6-9(15)12(7-11(10)23-2)24(20,21)18-14(19)8-3-4-17-13(16)5-8/h3-7H,1-2H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKFSVFFNUJQOIH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1OC)Br)S(=O)(=O)NC(=O)C2=CC(=NC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrClN2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

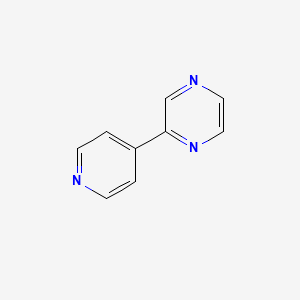
![3-butoxy-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2361121.png)
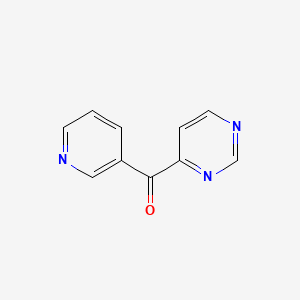
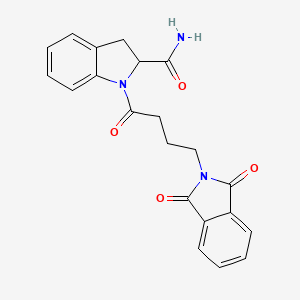
![3-(phenylsulfonyl)-N-(3,4,5-trimethoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2361126.png)
![1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(5-chloro-2-methoxyphenyl)urea](/img/structure/B2361127.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2361128.png)
![4-Chloro-5-(4-methylphenyl)-2-pyridin-4-ylthieno[2,3-d]pyrimidine](/img/structure/B2361129.png)
![3-{6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline-2-carbonyl}-2H-chromen-2-one](/img/structure/B2361130.png)
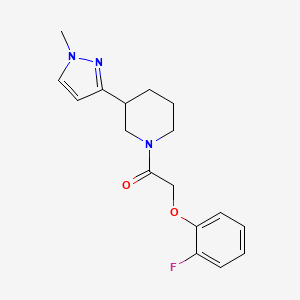
![6-Methoxy-1-[(3-methoxyphenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one](/img/structure/B2361135.png)
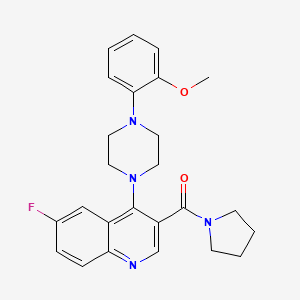
![4-[(dimethylamino)methylene]-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2361141.png)
